molecular formula C10H16O4 B3025743 2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- CAS No. 87172-91-6

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-

Cat. No. B3025743
CAS RN: 87172-91-6
M. Wt: 200.23 g/mol
InChI Key: VNSKHKIHRLWODC-HYDMIIDASA-N
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Description

“2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-” is a chemical compound with the CAS Number: 87172-91-6 . It is also known by the IUPAC Name (R,E)-3,7-dimethyloct-2-enedioic acid . The molecular weight of this compound is 200.23 .


Physical And Chemical Properties Analysis

The compound “2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-” has a molecular weight of 200.23 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Electrochemical Studies

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- has been explored in electrochemical studies. Researchers have investigated its electrochemical oxidation, discovering multiple oxidation peaks and proposing detailed reaction mechanisms. For instance, studies have revealed that 7,9-dimethyluric acid, a structurally related compound, exhibits two oxidation peaks at a pyrolytic graphite electrode. The first peak involves a two-electron electrooxidation yielding a quinonoid cation, leading to a series of complex reactions and final products like 1,3-dimethylallantoin (Chen & Dryhurst, 1983), (Chen & Dryhurst, 1983).

Synthetic Chemistry

The compound has also been a focus in synthetic chemistry, particularly in the synthesis of rigid analogues of biomolecules. For example, researchers have synthesized a rigid analogue of 2-amino-adipic acid using a process that involves the creation of an 8-azabicyclo[3.2.1]octane skeleton, a structure related to the target compound (Kubyshkin et al., 2009).

Metabolic Studies

There have been studies on the metabolic origins of related unsaturated dicarboxylic acids, which are relevant to understanding the metabolism of 2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-. These studies have identified urinary metabolites derived from the oxidation of oleic and linoleic acids, providing insights into the metabolic degradation pathways of unsaturated fatty acids (Jin & Tserng, 1990).

Chemical Synthesis and Applications

Further, research has been conducted on the synthesis and applications of molecules structurally similar to 2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-. These include studies on the synthesis of complex molecular structures for applications in various fields, such as material science and pharmaceuticals. For instance, research on the synthesis of conformationally constrained ACPD analogues and their potential applications highlights the versatility of similar compounds in chemical synthesis (Ezquerra et al., 1995).

Environmental and Health Studies

Additionally, there is research on related compounds in environmental and health contexts. For example, studies on phthalates, which include similar structural elements, provide insights into the health implications and environmental presence of these compounds, which can indirectly inform research on 2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)- (Hauser & Calafat, 2005).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-" . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as potential health hazards.

properties

IUPAC Name

(E,7R)-3,7-dimethyloct-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h6,8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/b7-6+/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSKHKIHRLWODC-HYDMIIDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=CC(=O)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC/C(=C/C(=O)O)/C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
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2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
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2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-
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2-Octenedioic acid, 3,7-dimethyl-, (2E,7R)-

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